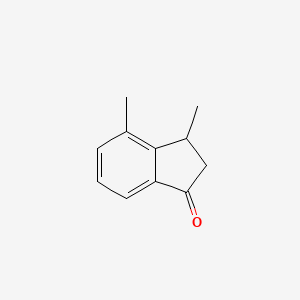![molecular formula C20H23N3O4S2 B2642791 4-[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946370-22-5](/img/structure/B2642791.png)
4-[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom, have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of oxadiazoles involves the use of carboxylic acids and amidoximes, with the uronium activation method being one of the methods used .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They exist in four regioisomeric forms and are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A class of compounds bearing the 1,3,4-oxadiazole moiety, similar to the core structure of interest, has been synthesized, demonstrating moderate to strong antibacterial activity. These compounds, including N-substituted derivatives, have been explored for their potential in combating both Gram-positive and Gram-negative bacteria. The structural elucidation of these compounds was achieved through 1H-NMR, IR, and mass spectral data, highlighting the chemical versatility and potential biomedical applications of the 1,3,4-oxadiazole scaffold in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Activity
Further research has focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating their efficacy as anticancer agents. A series of aryl amine-treated propanamide derivatives were synthesized, with some displaying potent anticancer activity, underscoring the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment. These findings indicate a promising avenue for the development of novel anticancer drugs, emphasizing the need for in vivo studies to confirm their effectiveness and potential therapeutic applications (Rehman et al., 2018).
Antibacterial Potentials
Investigations into acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have revealed their significant antibacterial potentials. The synthesis of these compounds involved multiple steps, culminating in the production of molecules that showed moderate inhibitory activity against a range of bacterial strains. These results highlight the utility of the 1,3,4-oxadiazole ring system in the design of new antibacterial agents, with specific compounds demonstrating pronounced activity against both Gram-positive and Gram-negative bacteria (Iqbal et al., 2017).
Eigenschaften
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-14(2)26-17-7-5-15(6-8-17)19-21-20(27-22-19)16-9-11-23(12-10-16)29(24,25)18-4-3-13-28-18/h3-8,13-14,16H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEMMGLROFGAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[1-(2,6-Difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2642713.png)


![4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B2642719.png)

![3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2642724.png)
![7-[2-(Difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642725.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2642726.png)
![5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2642727.png)


